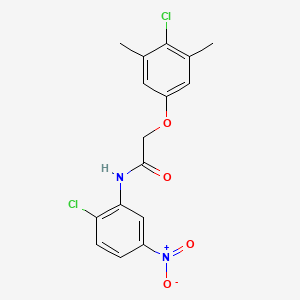![molecular formula C23H19N3O4 B3738332 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3738332.png)
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
描述
N-[4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide is a synthetic organic compound characterized by its complex aromatic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.
Attachment of the Phenyl Group: The benzoxazole intermediate is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Nitration and Amidation: The final steps involve nitration of the aromatic ring, followed by amidation to introduce the nitrobenzamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow processes and the use of automated reactors to ensure consistency and efficiency. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoxazole ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
N-[4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s aromatic structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism by which N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide exerts its effects depends on its specific application:
Biological Targets: In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components.
Pathways Involved: The compound may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific interactions with biological targets.
相似化合物的比较
N-[4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide can be compared with other benzoxazole derivatives:
Similar Compounds: Examples include N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide and N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxy-2-naphthamide.
Uniqueness: The presence of the nitrobenzamide moiety in this compound distinguishes it from other benzoxazole derivatives, potentially conferring unique chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-13-11-19-21(12-14(13)2)30-23(25-19)16-7-9-17(10-8-16)24-22(27)18-5-4-6-20(15(18)3)26(28)29/h4-12H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFGIQSRSAKJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-fluorophenyl)benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3738280.png)
![3-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B3738285.png)
![4-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3738292.png)

![(E)-N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B3738300.png)
![2-[[2-bromo-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzonitrile](/img/structure/B3738308.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3738312.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3738318.png)
![4-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3738326.png)
![N-[2-chloro-5-[(3,5-diethoxybenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B3738339.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzenesulfonamide](/img/structure/B3738347.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,4-dichlorobenzamide](/img/structure/B3738360.png)
![5-(4-chlorophenyl)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3738367.png)
